PSMA-11

Catalog No.
S540554
CAS No.
1366302-52-4
M.F
C44H59GaN6O17
M. Wt
1011.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PSMA-11

CAS Number

1366302-52-4

Product Name

PSMA-11

IUPAC Name

2-[[5-[3-[[6-[[(5S)-5-carboxy-5-[[(1S)-1,3-dicarboxypropyl]carbamoylamino]pentyl]amino]-6-oxohexyl]amino]-3-oxopropyl]-2-oxidophenyl]methyl-[2-[[5-(2-carboxyethyl)-2-oxidophenyl]methyl-(carboxylatomethyl)amino]ethyl]amino]acetate;gallium-68(3+);hydron

Molecular Formula

C44H59GaN6O17

Molecular Weight

1011.9 g/mol

InChI

InChI=1S/C44H62N6O17.Ga/c51-34-13-8-28(22-30(34)24-49(26-40(59)60)20-21-50(27-41(61)62)25-31-23-29(9-14-35(31)52)11-16-38(55)56)10-15-37(54)46-18-4-1-2-7-36(53)45-19-5-3-6-32(42(63)64)47-44(67)48-33(43(65)66)12-17-39(57)58;/h8-9,13-14,22-23,32-33,51-52H,1-7,10-12,15-21,24-27H2,(H,45,53)(H,46,54)(H,55,56)(H,57,58)(H,59,60)(H,61,62)(H,63,64)(H,65,66)(H2,47,48,67);/q;+3/p-3/t32-,33-;/m0./s1/i;1-2

InChI Key

AEBYHKKMCWUMKX-LNTZDJBBSA-K

SMILES

C1=CC(=C(C=C1CCC(=O)NCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)CN(CCN(CC2=C(C=CC(=C2)CCC(=O)O)O)CC(=O)O)CC(=O)O)O

Solubility

Soluble in DMSO

Synonyms

Psma-hbed-CC; PSMA-11; PSMA11; PSMA 11; HBED-CC-PSMA.

Canonical SMILES

[H+].C1=CC(=C(C=C1CCC(=O)NCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)CN(CCN(CC2=C(C=CC(=C2)CCC(=O)O)[O-])CC(=O)[O-])CC(=O)[O-])[O-].[Ga+3]

Isomeric SMILES

[H+].C1=CC(=C(C=C1CCC(=O)NCCCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O)CN(CCN(CC2=C(C=CC(=C2)CCC(=O)O)[O-])CC(=O)[O-])CC(=O)[O-])[O-].[68Ga+3]

Description

The exact mass of the compound Psma-hbed-CC is 946.4171 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Superior Detection of Recurrent Prostate Cancer:

Psma-hbed-CC has shown significant promise in detecting recurrent prostate cancer compared to traditional methods. Studies have demonstrated its superiority over multiparametric magnetic resonance imaging (mpMRI) . This is particularly beneficial for following up on rising PSA levels (Prostate-Specific Antigen) in patients who have undergone primary treatment.

Potential for Treatment Guidance:

Psma-hbed-CC's ability to identify the location and extent of prostate cancer spread can be valuable for treatment planning. By pinpointing tumors, it can guide surgeons during minimally invasive procedures and help oncologists tailor radiation therapy strategies .

Ongoing Research Areas:

Research on Psma-hbed-CC is ongoing, exploring its applications beyond prostate cancer. Studies are investigating its potential for imaging other cancers that express PSMA (prostate-specific membrane antigen), such as breast cancer . Additionally, researchers are comparing Psma-hbed-CC with other PSMA-targeting PET tracers to identify the most effective options for various clinical scenarios .

PSMA-11, also known as Gallium-68 PSMA-11, is a radiopharmaceutical agent specifically designed for positron emission tomography (PET) imaging of prostate cancer. It targets the prostate-specific membrane antigen, which is overexpressed in malignant prostate tissues. The compound consists of a urea-based peptidomimetic structure that incorporates a bifunctional chelator, N,N'-bis[2-hydroxy-5-(carboxyethyl)benzyl]ethylenediamine-N,N'-diacetic acid, commonly referred to as HBED-CC. This chelator allows for the complexation of Gallium-68, a positron-emitting radionuclide, facilitating its use in imaging techniques .

The full IUPAC name of PSMA-11 is complex, reflecting its intricate chemical structure, which includes multiple functional groups that enhance its binding affinity and specificity for the prostate-specific membrane antigen .

Psma-hbed-CC works through targeted molecular imaging:

  • The PSMA-targeting ligand binds specifically to PSMA on prostate cancer cells.
  • The radioactive 68Ga isotope emits positrons upon decay.
  • Positron annihilation with electrons produces gamma rays detectable by PET scanners.
  • The high concentration of Psma-hbed-CC in tumors leads to increased signal intensity in PET scans, allowing for visualization of prostate cancer lesions.
  • Radioactivity: The primary safety concern is the radioactivity of 68Ga. Standard precautions for handling radioactive materials are essential [].
  • Limited Data: Specific safety data on Psma-hbed-CC itself is limited due to its clinical use. However, 68Ga is known to have a short half-life, reducing long-term radiation exposure.

  • Complexation Reaction: The Gallium-68 ion is complexed with the HBED-CC chelator through a reaction that typically occurs in an acidic environment (usually with hydrochloric acid) at elevated temperatures (around 100 °C for 5 minutes). This reaction results in the formation of the stable Gallium-68 PSMA-11 complex .
  • Purification: Following the synthesis, the product is purified using solid-phase extraction methods, such as C18 cartridges, to remove unreacted precursors and byproducts. The final product is then filtered to ensure sterility and suitable for intravenous administration .
  • Stability Testing: The stability of PSMA-11 in physiological conditions is crucial for its efficacy in imaging. Studies have shown that it remains stable in phosphate-buffered saline and fetal bovine serum for extended periods .

PSMA-11 exhibits high biological activity by selectively binding to prostate-specific membrane antigen on prostate cancer cells. Upon binding, it undergoes internalization via clathrin-coated pits, leading to accumulation within endosomes. This mechanism allows for effective imaging of both local tumors and metastatic lesions through PET scanning .

The pharmacokinetics of PSMA-11 reveal that after intravenous administration, it predominantly accumulates in tissues expressing PSMA, such as the prostate gland and salivary glands, while showing minimal uptake in non-target organs like the brain and lungs . The compound's half-life is approximately 68 minutes due to the decay of Gallium-68 into stable Zinc-68, which further supports its utility in clinical settings where rapid imaging is required .

The synthesis of PSMA-11 can be summarized as follows:

  • Preparation of Precursor: The precursor peptide containing the urea moiety and HBED-CC is synthesized through standard peptide coupling techniques.
  • Radiolabeling: The precursor is reacted with Gallium-68 chloride under acidic conditions to facilitate complexation.
  • Purification: The resulting product is purified using solid-phase extraction techniques to isolate the radiolabeled compound from unreacted materials.
  • Quality Control: Final quality control measures include assessing radiochemical purity (typically >99%) and ensuring sterility before clinical use .

PSMA-11 has significant applications in medical imaging, particularly:

  • Diagnosis: It is primarily used for PET imaging in diagnosing prostate cancer, helping to identify both primary tumors and metastases.
  • Theranostics: Beyond imaging, PSMA-targeted therapies are being explored where radiolabeled versions can deliver therapeutic isotopes directly to cancer cells.
  • Clinical Trials: Its effectiveness has been validated in various clinical trials, demonstrating improved detection rates compared to conventional imaging techniques .

Interaction studies involving PSMA-11 focus on its binding affinity and specificity towards prostate-specific membrane antigen. Research indicates that modifications in the structure can significantly alter binding properties and pharmacokinetics. For instance:

  • Binding Affinity: Studies show that variations in linker chemistry or substituents on the urea scaffold can enhance or reduce binding affinity towards PSMA .
  • Metabolic Stability: Understanding how different chemical modifications affect metabolic stability helps optimize the compound for better imaging results.
  • Comparative Studies: Comparative studies with other radiopharmaceuticals targeting similar pathways have provided insights into optimizing PSMA inhibitors .

Several compounds share structural similarities with PSMA-11 but differ in their chemical properties or applications:

Compound NameStructure TypeKey Differences
DOTA-based compoundsMacrocyclic chelatorOften used for different radionuclides; more complex synthesis
Iodine-labeled DCFPyLSmall moleculeHigher hydrophilicity; different pharmacokinetics
PSMA-1007Urea-basedDifferent linker chemistry; varying binding affinities
[177Lu]Lu-PSMA-617Radiolabeled therapyUsed for therapeutic applications rather than imaging

PSMA-11 stands out due to its specific targeting capabilities combined with its radiolabeling efficiency using Gallium-68, making it a preferred choice for PET imaging of prostate cancer .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-3.9

Hydrogen Bond Acceptor Count

19

Hydrogen Bond Donor Count

9

Exact Mass

1011.32165 g/mol

Monoisotopic Mass

1011.32165 g/mol

Heavy Atom Count

68

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

ZJ0EKR6M10

Drug Indication

Gallium Ga-68 gozetotide, or Gallium Ga-68 PSMA-11, is a radioactive diagnostic agent indicated for positron emission tomography (PET) of prostate-specific membrane antigen (PSMA)-positive lesions in men with prostate cancer metastasis with: - Primary staging of patients with high-risk or suspected metastatic prostate cancer prior to primary curative therapy, such as initial surgical or radiation therapy. - Suspected prostate cancer recurrence based on elevated serum prostate-specific antigen (PSA) levels. - Identification of patients with PSMA-positive progressive metastatic castration-resistant prostate cancer (mCRPC) for whom lutetium Lu 177 vipivotide tetraxetan PSMA-directed therapy is indicated.
This medicinal product is for diagnostic use only. Locametz, after radiolabelling with gallium 68, is indicated for the detection of prostate specific membrane antigen (PSMA) positive lesions with positron emission tomography (PET) in adults with prostate cancer (PCa) in the following clinical settings: Primary staging of patients with high risk PCa prior to primary curative therapy,Suspected PCa recurrence in patients with increasing levels of serum prostate specific antigen (PSA) after primary curative therapy,Identification of patients with PSMA positive progressive metastatic castration resistant prostate cancer (mCRPC) for whom PSMA targeted therapy is indicated (see section 4. 4).

Mechanism of Action

Prostate-specific membrane antigen (PSMA) is a type II transmembrane glycoprotein expressed throughout the body, such as in lacrimal and salivary glands, the kidneys, small intestine, liver and spleen. It is highly associated with tumour-associated angiogenesis and has been described in various tumours, such as prostate cancer, glioblastoma, thyroid cancer, gastric cancer, breast cancer, renal cancer, and colorectal cancers. The expression of PSMA has been linked to the degree of tumour differentiation, as it is overexpressed particularly in poorly differentiated and metastatic lesions. PSMA has been extensively studied as a reliable target for imaging and therapy for prostate cancer, as it is overexpressed one-hundred to one thousand-fold in over 90 % of primary prostate cancers. Positron emission tomography (PET) is a type of molecular imaging used to improve the accuracy of detecting prostate cancer at an earlier time and examine tumour characteristics. Ga-68 PSMA-11 is a PSMA-targeted imaging agent for PET that binds to PSMA via clathrin-coated pits, resulting in endosome accumulation and the internalization of the PSMA-drug complex.

Absorption Distribution and Excretion

Following intravenous injection, Ga-68 PSMA-11 uptake occurs in the adrenal and prostate glands, with high uptake in PSMA-expressing tissues. Uptake of the drug is very minimal in the cerebral cortex, heart, and lungs. Mean maximum standardized uptake value (SUVmax) at later acquisition times is about 15.3.
About 14% of the total injected dose is excreted in the urine within two hours following intravenous administration.
Ga-68 PSMA-11 accumulates in the liver (15%), kidneys (7%), spleen (2%), and salivary glands (0.5%). Ga-68 PSMA-11 accumulation increases at later acquisition times.
There is limited information on the clearance rate, but Ga-68 PSMA-11 shows fast blood clearance.

Metabolism Metabolites

Ga-68 PSMA-11 decays to stable zinc-68.

Wikipedia

Gallium_(68Ga)_gozetotide

Biological Half Life

Gallium-68 (Ga-68) decays with a half-life of 68 minutes.

Use Classification

Human drugs -> Diagnostic radiopharmaceuticals -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2024-04-14
1: Meißner S, Janssen JC, Prasad V, Brenner W, Diederichs G, Hamm B, Hofheinz F, Makowski MR. Potential of asphericity as a novel diagnostic parameter in the evaluation of patients with (68)Ga-PSMA-HBED-CC PET-positive prostate cancer lesions. EJNMMI Res. 2017 Oct 23;7(1):85. doi: 10.1186/s13550-017-0333-9. PubMed PMID: 29058157; PubMed Central PMCID: PMC5651532.
2: Verburg FA, Pfister D, Drude NI, Mottaghy FM, Behrendt F. PSA levels, PSA doubling time, Gleason score and prior therapy cannot predict measured uptake of [(68)Ga]PSMA-HBED-CC lesion uptake in recurrent/metastatic prostate cancer. Nuklearmedizin. 2017 Oct 18;56(6). doi: 10.3413/Nukmed-0917-17-07. [Epub ahead of print] PubMed PMID: 29044297.
3: Amor-Coarasa A, Kelly JM, Gruca M, Nikolopoulou A, Vallabhajosula S, Babich JW. Continuation of comprehensive quality control of the itG (68)Ge/(68)Ga generator and production of (68)Ga-DOTATOC and (68)Ga-PSMA-HBED-CC for clinical research studies. Nucl Med Biol. 2017 Oct;53:37-39. doi: 10.1016/j.nucmedbio.2017.07.006. Epub 2017 Jul 14. PubMed PMID: 28803001.
4: Janssen JC, Woythal N, Meißner S, Prasad V, Brenner W, Diederichs G, Hamm B, Makowski MR. [(68)Ga]PSMA-HBED-CC Uptake in Osteolytic, Osteoblastic, and Bone Marrow Metastases of Prostate Cancer Patients. Mol Imaging Biol. 2017 Dec;19(6):933-943. doi: 10.1007/s11307-017-1101-y. PubMed PMID: 28707038.
5: Damle NA, Tripathi M, Chakraborty PS, Sahoo MK, Bal C, Aggarwal S, Arora G, Kumar P, Kumar R, Gupta R. Unusual Uptake of Prostate Specific Tracer (68)Ga-PSMA-HBED-CC in a Benign Thyroid Nodule. Nucl Med Mol Imaging. 2016 Dec;50(4):344-347. Epub 2016 Mar 22. PubMed PMID: 27994690; PubMed Central PMCID: PMC5135692.
6: Behrendt F, Krohn T, Mottaghy F, Verburg FA. [(68)Ga]PSMA-HBED-CC PET/CT to differentiate between diffuse bone metastases of prostate cancer and osteopoikilosis. Nuklearmedizin. 2016 Dec 6;55(6):N64-N65. PubMed PMID: 27922151.
7: Krohn T, Birmes A, Winz OH, Drude NI, Mottaghy FM, Behrendt FF, Verburg FA. The reconstruction algorithm used for [(68)Ga]PSMA-HBED-CC PET/CT reconstruction significantly influences the number of detected lymph node metastases and coeliac ganglia. Eur J Nucl Med Mol Imaging. 2017 Apr;44(4):662-669. doi: 10.1007/s00259-016-3571-6. Epub 2016 Nov 29. PubMed PMID: 27900518.
8: Berliner C, Tienken M, Frenzel T, Kobayashi Y, Helberg A, Kirchner U, Klutmann S, Beyersdorff D, Budäus L, Wester HJ, Mester J, Bannas P. Detection rate of PET/CT in patients with biochemical relapse of prostate cancer using [(68)Ga]PSMA I&T and comparison with published data of [(68)Ga]PSMA HBED-CC. Eur J Nucl Med Mol Imaging. 2017 Apr;44(4):670-677. doi: 10.1007/s00259-016-3572-5. Epub 2016 Nov 28. PubMed PMID: 27896369.
9: Sathekge M, Lengana T, Modiselle M, Vorster M, Zeevaart J, Maes A, Ebenhan T, Van de Wiele C. (68)Ga-PSMA-HBED-CC PET imaging in breast carcinoma patients. Eur J Nucl Med Mol Imaging. 2017 Apr;44(4):689-694. doi: 10.1007/s00259-016-3563-6. Epub 2016 Nov 8. PubMed PMID: 27822700; PubMed Central PMCID: PMC5323468.
10: Rauscher I, Maurer T, Beer AJ, Graner FP, Haller B, Weirich G, Doherty A, Gschwend JE, Schwaiger M, Eiber M. Value of 68Ga-PSMA HBED-CC PET for the Assessment of Lymph Node Metastases in Prostate Cancer Patients with Biochemical Recurrence: Comparison with Histopathology After Salvage Lymphadenectomy. J Nucl Med. 2016 Nov;57(11):1713-1719. Epub 2016 Jun 3. PubMed PMID: 27261524.
11: Verburg FA, Behrendt FF, Mottaghy FM, Pfister D, Steib F, Knuechel R. Strong [(68)Ga]PSMA-HBED-CC accumulation in non-cancerous prostate tissue surrounding a PSMA-negative prostate carcinoma recurrence. Nuklearmedizin. 2016 Sep 26;55(5):N44-5. PubMed PMID: 27668299.
12: Kanthan GL, Izard MA, Emmett L, Hsiao E, Schembri GP. Schwannoma Showing Avid Uptake on 68Ga-PSMA-HBED-CC PET/CT. Clin Nucl Med. 2016 Sep;41(9):703-4. doi: 10.1097/RLU.0000000000001281. PubMed PMID: 27405039.
13: Noto B, Vrachimis A, Schäfers M, Stegger L, Rahbar K. Subacute Stroke Mimicking Cerebral Metastasis in 68Ga-PSMA-HBED-CC PET/CT. Clin Nucl Med. 2016 Oct;41(10):e449-51. doi: 10.1097/RLU.0000000000001291. PubMed PMID: 27355852.
14: Pfob CH, Ziegler S, Graner FP, Köhner M, Schachoff S, Blechert B, Wester HJ, Scheidhauer K, Schwaiger M, Maurer T, Eiber M. Biodistribution and radiation dosimetry of (68)Ga-PSMA HBED CC-a PSMA specific probe for PET imaging of prostate cancer. Eur J Nucl Med Mol Imaging. 2016 Oct;43(11):1962-70. doi: 10.1007/s00259-016-3424-3. Epub 2016 May 20. PubMed PMID: 27207281.
15: Amor-Coarasa A, Schoendorf M, Meckel M, Vallabhajosula S, Babich JW. Comprehensive Quality Control of the ITG 68Ge/68Ga Generator and Synthesis of 68Ga-DOTATOC and 68Ga-PSMA-HBED-CC for Clinical Imaging. J Nucl Med. 2016 Sep;57(9):1402-5. doi: 10.2967/jnumed.115.171249. Epub 2016 Apr 21. PubMed PMID: 27103024.
16: Prasad V, Steffen IG, Diederichs G, Makowski MR, Wust P, Brenner W. Biodistribution of [(68)Ga]PSMA-HBED-CC in Patients with Prostate Cancer: Characterization of Uptake in Normal Organs and Tumour Lesions. Mol Imaging Biol. 2016 Jun;18(3):428-36. doi: 10.1007/s11307-016-0945-x. PubMed PMID: 27038316.
17: Pfister D, Porres D, Heidenreich A, Heidegger I, Knuechel R, Steib F, Behrendt FF, Verburg FA. Detection of recurrent prostate cancer lesions before salvage lymphadenectomy is more accurate with (68)Ga-PSMA-HBED-CC than with (18)F-Fluoroethylcholine PET/CT. Eur J Nucl Med Mol Imaging. 2016 Jul;43(8):1410-7. doi: 10.1007/s00259-016-3366-9. Epub 2016 Mar 19. PubMed PMID: 26993315.
18: Kanthan GL, Coyle L, Kneebone A, Schembri GP, Hsiao E. Follicular Lymphoma Showing Avid Uptake on 68Ga PSMA-HBED-CC PET/CT. Clin Nucl Med. 2016 Jun;41(6):500-1. doi: 10.1097/RLU.0000000000001169. PubMed PMID: 26914565.
19: Kanthan GL, Hsiao E, Kneebone A, Eade T, Schembri GP. Desmoid Tumor Showing Intense Uptake on 68Ga PSMA-HBED-CC PET/CT. Clin Nucl Med. 2016 Jun;41(6):508-9. doi: 10.1097/RLU.0000000000001192. PubMed PMID: 26909712.
20: Eiber M, Weirich G, Holzapfel K, Souvatzoglou M, Haller B, Rauscher I, Beer AJ, Wester HJ, Gschwend J, Schwaiger M, Maurer T. Simultaneous (68)Ga-PSMA HBED-CC PET/MRI Improves the Localization of Primary Prostate Cancer. Eur Urol. 2016 Nov;70(5):829-836. doi: 10.1016/j.eururo.2015.12.053. Epub 2016 Jan 18. PubMed PMID: 26795686.

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